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molecular formula C11H19NO2 B078674 2-Ethylhexyl cyanoacetate CAS No. 13361-34-7

2-Ethylhexyl cyanoacetate

Cat. No. B078674
M. Wt: 197.27 g/mol
InChI Key: ZNYBQVBNSXLZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985870B2

Procedure details

To a 1000 ml four neck flask fitted with mechanical agitator, thermometer, Dean and Stark apparatus and water condenser, add 237.5 g (2.23 mol on pure substance) 80 wt.-% cyanoacetic acid in water, 440 g (3.38 mol) 2-ethylhexanol and 1.2 g (6.3 mmol) p-toluenesulfonic acid monohydrate. Afterwards, the mixture is heated to reflux (110° C.) under atmospheric pressure for 1 hour and the water (both initial and formed) is azeotropically distilled out using a Dean and Stark apparatus returning the upper organic layer to the reactor. After 1 hour and at a temperature of 130° C. gradually a vacuum of 400 mbar is applied using a water respirator. The azeotropic distillation is maintained for further 6 hours while gradually increasing the vacuum from 400 mbar to 30 mbar in order to maintain a temperature of 130° C. until no further water is removed. After releasing the vacuum the reaction mixture is cooled to 90° C. After the addition of about 100 ml water (pre heated to 90° C.), the mixture is stirred at 85-90° C. for 10 minutes before separation of the phases. The upper organic layer is transferred to a 1000 ml four neck flask fitted with mechanical agitator, thermometer, packed column (ID=30 mm, H=1200 mm, packing metal raschid rings D=7 mm), water condenser and distillate flasks. Excess 2-Ethylhexanol is distilled out at 130-140° C. under a vacuum of 10-30 mbar. When complete increase the vacuum to 1.5 mbar and distilled out 2-ethylhexyl cyanoacetate at 130-140° C. 2-Ethylhexyl cyanoacetate is obtained as a colourless liquid. The reaction yield is 92% (based on cyanoacetic acid).
[Compound]
Name
four
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
440 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7]([CH:9]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:10]O)[CH3:8].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([CH2:3][C:4]([O:6][CH2:10][CH:9]([CH2:7][CH3:8])[CH2:12][CH2:13][CH2:14][CH3:15])=[O:5])#[N:2] |f:2.3|

Inputs

Step One
Name
four
Quantity
1000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
440 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
1.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 85-90° C. for 10 minutes before separation of the phases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, the mixture is heated
DISTILLATION
Type
DISTILLATION
Details
is azeotropically distilled out
CUSTOM
Type
CUSTOM
Details
at a temperature of 130° C.
DISTILLATION
Type
DISTILLATION
Details
The azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for further 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
while gradually increasing the vacuum from 400 mbar to 30 mbar in order
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 130° C. until no further water
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 90° C
ADDITION
Type
ADDITION
Details
After the addition of about 100 ml water (pre heated to 90° C.)
CUSTOM
Type
CUSTOM
Details
fitted with mechanical agitator
DISTILLATION
Type
DISTILLATION
Details
Excess 2-Ethylhexanol is distilled out at 130-140° C. under a vacuum of 10-30 mbar
TEMPERATURE
Type
TEMPERATURE
Details
When complete increase the vacuum to 1.5 mbar
DISTILLATION
Type
DISTILLATION
Details
distilled out 2-ethylhexyl cyanoacetate at 130-140° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CC(=O)OCC(CCCC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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